5|A-Cholestan-3|A-ol-d5
Description
Context and Significance of Isotopic Labeling in Sterol Science
Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this method, specific atoms in a molecule are replaced by their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.org This substitution allows researchers to track the molecule's transformation and interactions. wikipedia.org The isotopes used can be stable (non-radioactive) or radioactive. wikipedia.org
In the field of sterol science, isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become an indispensable tool. scioninstruments.comarkat-usa.org Deuterated sterols, which contain deuterium atoms in place of hydrogen, are particularly valuable in chemistry and biology research. arkat-usa.orgresearchgate.net Their utility stems from the fact that the chemical reactivity of deuterium is nearly identical to that of hydrogen, but its different mass and magnetic properties allow it to be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org
The primary significance of using isotopically-labeled sterols, especially in conjunction with mass spectrometry, lies in their role as internal standards for quantitative analysis. scioninstruments.comnih.govlgcstandards.com An internal standard is a compound with a similar chemical structure to the analyte (the substance being measured) that is added to a sample in a known quantity. lgcstandards.com It helps to correct for variations that can occur during sample preparation, such as extraction, and during analysis, such as fluctuations in the mass spectrometer's signal. scioninstruments.comlgcstandards.com Stable isotope-labeled internal standards are considered the gold standard because they behave almost identically to their non-labeled counterparts during chromatography and ionization, which minimizes errors and enhances the accuracy and precision of quantification. nih.govmdpi.com This is crucial for overcoming matrix effects, where other components in a complex biological sample can interfere with the analyte's signal. scioninstruments.com
Beyond quantification, deuterated sterols are vital for elucidating complex biochemical pathways. arkat-usa.orgelifesciences.org By introducing a labeled sterol into a biological system, scientists can trace its conversion into various metabolites, identifying the intermediates and endpoints of a metabolic cascade. wikipedia.orgelifesciences.org This approach has been fundamental in mapping the pathways of cholesterol biosynthesis and catabolism. elifesciences.orgvulcanchem.com
Research Utility of 5α-Cholestan-3α-ol-d5 as a Model Deuterated Sterol
5α-Cholestan-3α-ol-d5 is a deuterated form of 5α-cholestan-3α-ol, a saturated derivative of cholesterol. vulcanchem.com In this compound, five hydrogen atoms have been replaced by deuterium atoms. vulcanchem.com This specific isotopic labeling makes it an exemplary tool in advanced biochemical research, primarily serving as a highly effective internal standard for mass spectrometry-based analyses. vulcanchem.com
The research utility of 5α-Cholestan-3α-ol-d5 is centered on its ability to enable the precise and accurate quantification of cholesterol and its related metabolites in complex biological samples like plasma. vulcanchem.com Because its chemical and physical properties are nearly identical to the endogenous, non-deuterated cholestanol (B8816890), it co-elutes during liquid chromatography (LC) and experiences similar ionization efficiency and potential suppression in the mass spectrometer. nih.govvulcanchem.com By measuring the ratio of the analyte's signal to the known quantity of the deuterated standard, researchers can correct for analytical variability, leading to highly reliable results in LC-tandem mass spectrometry (LC-MS/MS) workflows. scioninstruments.comvulcanchem.com
Furthermore, 5α-Cholestan-3α-ol-d5 serves as a crucial tracer in metabolic studies. vulcanchem.com For instance, it has been instrumental in research on cerebrotendinous xanthomatosis (CTX), a rare genetic disorder affecting lipid storage that leads to an abnormal accumulation of cholestanol. vulcanchem.com By administering the deuterated analog, researchers can track its metabolic fate with high specificity, helping to understand the metabolic fluxes and enzymatic deficiencies (like those related to the CYP27A1 gene) that characterize the disease. vulcanchem.com Its stability under physiological conditions also makes it suitable for use in pharmacokinetic models. vulcanchem.com
Data Tables
Table 1: Physicochemical Properties of 5α-Cholestan-3α-ol-d5
| Property | Value |
|---|---|
| Molecular Formula | C27H43D5O vulcanchem.com |
| Approximate Molecular Weight | 393.67 g/mol vulcanchem.com |
| Parent Compound | 5α-Cholestan-3α-ol vulcanchem.com |
| Parent Compound Molecular Formula | C27H48O vulcanchem.com |
| Parent Compound Molecular Weight | 388.67 g/mol vulcanchem.com |
| Isotopic Substitution | 5 Deuterium (²H) atoms vulcanchem.com |
| Stereochemistry | α-configuration at the 3-position hydroxyl group vulcanchem.com |
| Solubility | Low solubility in polar solvents; requires solvents like chloroform. vulcanchem.com |
Table 2: Research Applications of 5α-Cholestan-3α-ol-d5
| Application Area | Specific Use | Research Context |
|---|---|---|
| Quantitative Analysis | Internal Standard in LC-MS/MS | Precise quantification of cholesterol and its metabolites in biological fluids (e.g., plasma lipidomics). vulcanchem.com |
| Metabolic Research | Metabolic Tracer | Elucidating mechanisms of abnormal cholestanol accumulation in disorders like cerebrotendinous xanthomatosis (CTX). vulcanchem.com |
| Metabolic Research | Metabolic Tracer | Tracking metabolic fluxes and identifying enzyme deficiencies (e.g., CYP27A1 mutations). vulcanchem.com |
| Pharmaceutical Development | Pharmacokinetic (PK) Models | Assessing the bioavailability of sterol-based therapeutics in research related to conditions like atherosclerosis. vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
QYIXCDOBOSTCEI-PFPUTWTGSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Applications of 5α Cholestan 3α Ol D5 in Sterol Biosynthesis and Metabolic Flux Studies
Tracing Intermediates in Sterol Biosynthetic Pathways
The biosynthesis of cholesterol is a complex process involving numerous enzymatic steps, which can be broadly organized into the acetate-mevalonate pathway and subsequent post-squalene modifications. nih.gov Isotope labeling with compounds like 5α-Cholestan-3α-ol-d5 is instrumental in dissecting these pathways.
Elucidation of Acetate-Mevalonate Pathway Dynamics
The journey from acetate (B1210297) to cholesterol begins with the acetate-mevalonate pathway, which produces the crucial isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Stable isotope labeling, often using deuterated water (D₂O) or labeled acetate, allows researchers to track the incorporation of deuterium (B1214612) into newly synthesized sterols. nih.govnih.gov This technique, known as Mass Isotopomer Distribution Analysis (MIDA), provides an indirect measure of the isotopic enrichment in the precursor pool, enabling the calculation of sterol synthesis rates. mdpi.com
Studies have demonstrated that co-utilization of acetate with glucose can significantly boost the mevalonate (B85504) pathway flux. biorxiv.org For instance, in E. coli engineered to produce mevalonate, the addition of acetate was responsible for over half of the mevalonate flux. biorxiv.org This was confirmed through ¹³C-labeling experiments where the enrichment of mevalonate from labeled acetate reached 59%. biorxiv.org While 5α-Cholestan-3α-ol-d5 is a post-squalene intermediate, its use as an internal standard in these studies ensures accurate quantification of the end products of the pathway, thereby reflecting the dynamics of the initial acetate-mevalonate stages.
Investigation of Post-Squalene Sterol Conversions
Following the synthesis of squalene (B77637), a series of cyclization and demethylation reactions convert it into cholesterol. Two main parallel pathways are involved: the Bloch and the Kandutsch-Russell (K-R) pathways. nih.gov Distinguishing the flux through these pathways is challenging due to the structural similarity of the intermediates. nih.gov
To overcome this, researchers employ synthetic isotopomers of key intermediates, such as deuterated lanosterol (B1674476) or zymosterol (B116435), to trace their conversion into downstream sterols. nih.gov This approach allows for the resolution of all stable biosynthetic intermediates in their labeled forms. nih.gov 5α-Cholestan-3α-ol-d5, as a deuterated analog of a downstream metabolite, is crucial in these studies. It can be used to track the metabolic fate of cholestanol (B8816890) and its contribution to various metabolic pools. For example, studies in cerebrotendinous xanthomatosis (CTX), a lipid storage disorder, use deuterated analogs to understand the abnormal accumulation of cholestanol.
| Pathway | Key Intermediates | Isotopic Tracing Application | Key Findings |
|---|---|---|---|
| Acetate-Mevalonate Pathway | Acetate, Mevalonate, IPP, DMAPP | D₂O or ¹³C-acetate labeling to measure precursor incorporation. nih.govnih.govbiorxiv.org | Acetate co-utilization can significantly increase mevalonate production. biorxiv.org |
| Bloch Pathway | Lanosterol, Desmosterol | Use of deuterated lanosterol and zymosterol to trace pathway flux. nih.gov | Tissues exhibit specific preferences for either the Bloch or a modified K-R pathway. nih.gov |
| Kandutsch-Russell (K-R) Pathway | Dihydrolanosterol, Lathosterol |
Enzymatic Mechanism Delineation Using Deuterated Substrates
Deuterated substrates are invaluable for elucidating the mechanisms of enzymes involved in sterol biosynthesis. The kinetic isotope effect (KIE), where a reaction slows down when a heavier isotope is substituted at a bond-breaking position, can provide evidence for specific reaction mechanisms.
For example, KIE studies using selectively deuterated substrates have been employed to investigate the isomerization step in the MEP pathway, an alternative to the mevalonate pathway found in some organisms. nih.gov Similarly, in the context of post-squalene modifications, deuterated sterols can help to unravel the mechanisms of cytochrome P450 enzymes, which are responsible for many of the oxidation and demethylation steps. mdpi.com The use of 5α-Cholestan-3α-ol-d5 can help to probe the activity and stereospecificity of enzymes that metabolize cholestanol.
Quantification of De Novo Sterol Synthesis Rates Using Isotopic Approaches
A primary application of isotopically labeled compounds is the measurement of de novo synthesis rates of sterols. The rate of incorporation of a stable isotope from a labeled precursor, such as deuterated water, into a product like cholesterol provides a direct measure of its synthesis rate. nih.govahajournals.org
The process typically involves administering a tracer and then measuring its enrichment in the product over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com 5α-Cholestan-3α-ol-d5 serves as an ideal internal standard in these analyses. Because it has a known concentration and is chemically identical to the analyte of interest (cholestanol), it can correct for variations in sample extraction and ionization efficiency during mass spectrometry, leading to highly accurate quantification. researchgate.net
| Study Focus | Isotopic Tracer Used | Analytical Method | Key Finding |
|---|---|---|---|
| Cholesterol synthesis in cultured cells | Deuterium oxide (D₂O) nih.gov | LC-MS/MS nih.gov | The rate of synthesis of intermediary sterols can be determined by fitting the isotopic enrichment data to a first-order kinetic model. nih.gov |
| Cholesterol synthesis in humans | [¹⁴C]mevalonic acid nih.gov | Isotope kinetics of squalene nih.gov | Squalene kinetic methods provide a rapid and accurate measure of cholesterol synthesis rates, agreeing well with sterol balance methods. nih.gov |
| Cholesterol turnover in the brain | Deuterated 24S-hydroxycholesterol nih.gov | Tracer experiments nih.gov | The clearance rate of 24S-hydroxycholesterol from the brain is approximately 7.6 mg/day in humans. nih.gov |
Analysis of Sterol Turnover and Exchange in Biological Systems
Beyond synthesis, understanding the turnover and exchange of sterols between different tissues and cellular compartments is crucial for a complete picture of lipid homeostasis. Isotopic tracers are essential for these dynamic studies. researchgate.netbiorxiv.org
Integration of 5α Cholestan 3α Ol D5 As an Internal Standard in Quantitative Sterol Bioanalysis
Development and Validation of Mass Spectrometry-Based Assays
The integration of 5α-Cholestan-3α-ol-d5 into mass spectrometry-based workflows significantly enhances the reliability of quantitative sterol analysis. This deuterated standard is instrumental in the development and validation of robust assays using both gas and liquid chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like sterols, which often require derivatization to improve their chromatographic properties. oup.comaocs.org The use of a stable isotope-labeled internal standard such as 5α-Cholestan-3α-ol-d5 is crucial for achieving accurate quantification in GC-MS-based methods. researchgate.netaustinpublishinggroup.com
In a typical GC-MS workflow for sterol analysis, samples undergo saponification to hydrolyze steryl esters, followed by extraction of the free sterols. researchgate.net These sterols are then derivatized, commonly through silylation, to increase their volatility for GC analysis. oup.comresearchgate.net 5α-Cholestan-3α-ol-d5 is added at the beginning of this process, co-extracting and co-derivatizing with the target analytes. This allows it to compensate for any analyte loss or variability during these steps.
During GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov The mass spectrometer is programmed to detect specific ions corresponding to the derivatized analyte and the deuterated internal standard. For instance, a method for total serum cholesterol used cholesterol-d7 (B27314) and monitored the intensity ratio of the molecular ions at m/z 465 (cholesterol-d7 derivative) and m/z 458 (cholesterol derivative) to calculate the concentration. researchgate.net A similar principle applies when using 5α-Cholestan-3α-ol-d5 for the quantification of cholestanol (B8816890) and other related sterols.
The validation of these GC-MS methods involves assessing several key parameters. Linearity is established by analyzing calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov Precision, measured as the coefficient of variation (CV), is determined by repeated analysis of quality control samples. researchgate.netnih.gov Accuracy is often assessed by comparing results to certified reference materials or by recovery studies in spiked samples. nih.govresearchgate.net For example, a validated GC-MS method for sterol oxidation products reported recovery data between 77.65% and 110.29% with CVs below 10%. nih.gov The use of a deuterated internal standard like 5α-Cholestan-3α-ol-d5 is fundamental to achieving the high levels of precision (CV < 1%) and accuracy required for definitive methods in clinical chemistry. researchgate.netnih.gov
Table 1: Exemplary GC-MS Method Parameters for Sterol Analysis
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA-TMCS) |
| GC Column | HP-5MS capillary column or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient from 150°C to 320°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Internal Standard | 5α-Cholestan-3α-ol-d5 or other deuterated sterols |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for sterol analysis, including the ability to analyze underivatized sterols, which simplifies sample preparation. mdpi.comresearchgate.net The use of 5α-Cholestan-3α-ol-d5 as an internal standard is critical in LC-MS/MS to correct for matrix effects and variations in ionization efficiency. vulcanchem.com
In LC-MS/MS methods, sterols are typically separated using reverse-phase high-performance liquid chromatography (RP-HPLC). lipidmaps.org The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to promote ionization. lipidmaps.orgresearchgate.net Following chromatographic separation, the analytes are ionized, commonly by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer. helsinki.fi
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. lipidmaps.org This involves selecting a specific precursor ion for the analyte and its corresponding internal standard in the first quadrupole, fragmenting these ions in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection minimizes interferences from the complex biological matrix. lipidmaps.org
The development of LC-MS/MS assays with 5α-Cholestan-3α-ol-d5 involves optimizing several parameters, including the chromatographic gradient, ionization source conditions, and SRM transitions for each analyte. mdpi.comlipidmaps.org Validation of these methods includes assessing linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). researchgate.net For example, a rapid LC-MS/MS method for free sterols in human serum was developed and validated using isotope-dilution, demonstrating the robustness of this approach. researchgate.net The near-identical chromatographic retention time and ionization behavior of 5α-Cholestan-3α-ol-d5 to its non-deuterated counterpart ensures accurate correction for analytical variability. vulcanchem.com
Table 2: Representative LC-MS/MS Parameters for Sterol Analysis
| Parameter | Description |
|---|---|
| LC Column | C18 or Pentafluorophenyl (PFP) reverse-phase column |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with Ammonium Acetate or Formic Acid |
| Flow Rate | 0.25 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | 5α-Cholestan-3α-ol-d5 and other deuterated sterols |
Precision and Accuracy Enhancement in Isotope Dilution Analysis
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, and the use of stable isotope-labeled internal standards like 5α-Cholestan-3α-ol-d5 is central to this technique. researchgate.netisolife.nl The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched analog of the analyte to the sample prior to any processing steps. lipidmaps.org
The key advantage of using a stable isotope-labeled standard is that it is chemically almost identical to the analyte of interest. scioninstruments.com This means it experiences the same losses during extraction, cleanup, and derivatization, and exhibits similar ionization and fragmentation behavior in the mass spectrometer. vulcanchem.comscioninstruments.com However, it is distinguishable by its mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard, the concentration of the endogenous analyte can be calculated with high precision and accuracy. researchgate.net
The use of 5α-Cholestan-3α-ol-d5 significantly enhances precision by correcting for both systematic and random errors that can occur during sample handling and analysis. For instance, variations in sample volume, incomplete extraction recovery, or fluctuations in instrument sensitivity will affect both the analyte and the internal standard proportionally, leaving their ratio unchanged. scioninstruments.com This leads to a marked improvement in the reproducibility of the measurements, with coefficients of variation often below 1% for ID-GC/MS definitive methods. researchgate.netnih.gov
Accuracy is also greatly improved because the method relies on the ratio of two measurements, which can be determined more accurately than an absolute signal intensity. This approach effectively cancels out matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, a common challenge in LC-MS/MS analysis. vulcanchem.comisolife.nl While deuterated standards are widely used and cost-effective, it is important to ensure the isotopic label is stable and does not participate in exchange reactions. hilarispublisher.com The placement of deuterium (B1214612) atoms on the cholestanol backbone in 5α-Cholestan-3α-ol-d5 is designed to be stable under typical analytical conditions.
Standardization Protocols in Lipidomics and Metabolomics Research
The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids or metabolites in a biological system. bohrium.comuzh.ch Given the complexity of these "-omics" studies, which often involve large sample cohorts and multi-batch analysis, standardization is paramount to ensure data quality and comparability across different studies and laboratories. bohrium.com
The use of a suite of stable isotope-labeled internal standards, including 5α-Cholestan-3α-ol-d5 for the sterol class, is a critical component of standardization protocols in lipidomics. isolife.nlbohrium.com These internal standards are added to every sample, quality control (QC) sample, and calibration standard.
In large-scale studies, QC samples (often pooled from representative study samples) are analyzed periodically throughout the analytical run to monitor the stability and performance of the analytical system. bohrium.com The consistent response of the internal standards within these QC samples provides a measure of the analytical precision over time. Any significant deviation can indicate a problem with the sample preparation or the instrument, allowing for corrective action.
Furthermore, the use of internal standards facilitates the normalization of data, which is essential for correcting batch-to-batch variation in large, multi-day analyses. bohrium.com By normalizing the signal of each analyte to its corresponding class-specific internal standard (or the most structurally similar one available), systematic variations in instrument performance can be effectively minimized. This ensures that observed differences in lipid levels are due to biological variation rather than analytical artifact. bohrium.com
Advanced Spectroscopic and Structural Characterization of Deuterated Cholestanols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including deuterated sterols. arkat-usa.orgtutorchase.com It provides detailed information about the molecular structure and the specific location of deuterium (B1214612) atoms.
The primary role of NMR in analyzing 5α-Cholestan-3α-ol-d5 is to verify the exact positions of the five deuterium atoms. Techniques such as ¹H NMR and ¹³C{¹H,²H} NMR are instrumental in this process. rsc.orgrsc.org In ¹H NMR, the absence of signals at specific chemical shifts, when compared to the spectrum of the non-deuterated analog, indicates the sites of deuterium substitution. rsc.org For instance, in 5α-Cholestan-3α-ol-d5, where deuterium atoms are typically located at the C-2, C-3, and C-4 positions, the corresponding proton signals would be absent or significantly diminished. clearsynth.com
¹³C NMR spectroscopy provides further confirmation. The carbon signals at the sites of deuteration exhibit characteristic changes, including a shift to a lower frequency (upfield shift) and a decrease in intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons and splitting of the signal into a multiplet due to C-D coupling. rsc.orgrsc.org The integration of ¹³C{¹H,²H} NMR spectra can be used to measure site-specific deuteration levels. rsc.orgrsc.org This detailed analysis ensures that the deuterium labeling is not only present but also distributed according to the intended synthetic design. rsc.org
A study on deuterated cholesterol produced by recombinant Pichia pastoris demonstrated the use of gas chromatography-mass spectrometry (GC-MS) to analyze the sterol composition, noting that deuterated sterols exhibit shorter retention times compared to their non-labeled counterparts. diva-portal.org This chromatographic behavior can be an initial indicator of successful deuteration.
Table 1: Representative ¹H NMR Chemical Shift Comparison (Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.)
| Position | 5α-Cholestan-3α-ol (ppm) | 5α-Cholestan-3α-ol-d5 (ppm) | Expected Observation |
| H-2 | ~1.8 (axial), ~1.5 (equatorial) | Absent or significantly reduced | Confirmation of deuteration at C-2 |
| H-3 | ~3.9 (axial) | Absent or significantly reduced | Confirmation of deuteration at C-3 |
| H-4 | ~1.3 (axial), ~1.2 (equatorial) | Absent or significantly reduced | Confirmation of deuteration at C-4 |
| H-18 | ~0.65 | ~0.65 | Signal remains |
| H-19 | ~0.95 | ~0.95 | Signal remains |
The stereochemistry of the cholestanol (B8816890) backbone, particularly the A/B ring fusion (5α) and the orientation of the hydroxyl group at C-3 (α), is critical to its biological function and analytical applications. NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for confirming these stereochemical assignments. mpi-cbg.de
In the case of 5α-cholestanol derivatives, NOESY experiments can establish through-space proximities between specific protons. For example, a strong interaction between the hydrogen at C-4 and the angular methyl group at C-19 would confirm that they are on the same face of the steroid A-ring, which is characteristic of the 5α configuration. mpi-cbg.de The stereochemistry at C-3 can also be determined by analyzing the coupling constants and the chemical shift of the H-3 proton (in non-deuterated analogs) or by comparing the spectra to those of known analogs. mpi-cbg.deresearchgate.net The comparison of ¹H NMR spectra with those of analogous compounds is a common method for assigning stereochemistry. mpi-cbg.de
Determination of Deuterium Atom Position and Distribution
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable for confirming the molecular weight, elemental composition, and structural integrity of 5α-Cholestan-3α-ol-d5. rsc.orgresearchgate.net
Tandem mass spectrometry (MS/MS) provides a detailed "fingerprint" of a molecule by analyzing its fragmentation pattern. researchgate.net When a molecule like 5α-Cholestan-3α-ol-d5 is ionized and subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. acs.org The resulting fragment ions are characteristic of the sterol backbone and the positions of any modifications, including isotopic labels.
For sterols, common fragmentation pathways involve the loss of the hydroxyl group as water and cleavages within the steroid rings and the side chain. researchgate.netresearchgate.net In deuterated sterols, the masses of the fragment ions will be shifted depending on whether the deuterium labels are retained or lost in the fragment. By carefully analyzing the MS/MS spectrum, researchers can deduce the location of the deuterium atoms. For example, if a fragment corresponding to the A-ring of the cholestanol retains the five-mass-unit increase, it confirms that the deuterium atoms are located within that part of the molecule. nih.gov This analysis is crucial for verifying the regioselectivity of the deuteration process.
HRMS is essential for determining the isotopic purity of 5α-Cholestan-3α-ol-d5. nih.gov Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. By analyzing the relative abundances of the different isotopologs (molecules that differ only in their isotopic composition), the isotopic enrichment can be calculated. rsc.orgnih.gov
For 5α-Cholestan-3α-ol-d5, the HRMS spectrum would show a cluster of peaks corresponding to the M+0 (no deuterium), M+1, M+2, M+3, M+4, and M+5 species. The relative intensity of the M+5 peak (C₂₇H₄₃D₅O) compared to the others indicates the isotopic purity. A high isotopic purity (e.g., >98 atom % D) is critical for applications such as internal standards in quantitative mass spectrometry, as it minimizes interference from less-deuterated species. rsc.org ESI-HRMS is particularly advantageous for this purpose due to its high sensitivity, low sample consumption, and the ability to perform in-situ analysis. researchgate.netnih.gov
Table 2: Illustrative HRMS Data for Isotopic Purity Assessment
| Isotopolog | Molecular Formula | Theoretical m/z | Observed Relative Abundance (%) |
| d0 | C₂₇H₄₈O | 388.3705 | < 0.1 |
| d1 | C₂₇H₄₇DO | 389.3768 | < 0.2 |
| d2 | C₂₇H₄₆D₂O | 390.3831 | < 0.5 |
| d3 | C₂₇H₄₅D₃O | 391.3894 | < 1.0 |
| d4 | C₂₇H₄₄D₄O | 392.3957 | ~ 1.5 |
| d5 | C₂₇H₄₃D₅O | 393.4020 | > 98.0 |
Fragmentation Pathway Analysis of Deuterated Sterols
Complementary Spectroscopic Techniques in Deuterated Sterol Characterization
While NMR and MS are the primary tools, other spectroscopic techniques can provide complementary information for the characterization of deuterated sterols.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. nih.gov For 5α-Cholestan-3α-ol-d5, the IR spectrum would show a characteristic absorption band for the O-H stretching of the alcohol group (around 3300-3400 cm⁻¹) and C-H stretching bands (around 2850-2960 cm⁻¹). While the C-D stretching vibrations (around 2100-2200 cm⁻¹) might be weak and harder to observe, their presence can provide additional evidence of deuteration. nih.gov
By integrating the data from these advanced spectroscopic methods, a comprehensive and unambiguous characterization of 5α-Cholestan-3α-ol-d5 can be achieved, ensuring its suitability for high-precision research applications.
Emerging Research Frontiers and Methodological Innovations for 5α Cholestan 3α Ol D5
Future Directions in Deuterated Sterol Probe Synthesis
The synthesis of deuterated sterols like 5α-Cholestan-3α-ol-d5 is a constantly evolving field, driven by the need for more specific, efficient, and versatile molecular probes. arkat-usa.org Future research in this area is poised to explore several key avenues:
Site-Specific and Regioselective Deuteration: While current methods allow for the synthesis of 5α-Cholestan-3α-ol-d5, future efforts will likely focus on developing even more precise techniques for introducing deuterium (B1214612) atoms at specific positions within the sterol backbone. arkat-usa.org This includes targeting not only the A-ring but also various positions on the sterol side-chain. rsc.org Such site-specific probes would enable researchers to investigate the metabolic fate of particular atoms within the molecule, offering a deeper understanding of enzymatic reaction mechanisms. arkat-usa.org
Novel Catalytic Systems: The development of new catalytic systems is crucial for improving the efficiency and selectivity of deuteration reactions. Research into novel catalysts, potentially including transition metal complexes or enzymatic catalysts, could lead to milder reaction conditions and higher yields of the desired deuterated sterol. researchgate.net This would make these valuable research tools more accessible and cost-effective.
Multi-Isotope Labeling: The synthesis of sterols labeled with multiple different isotopes (e.g., ¹³C and ²H) will provide more sophisticated probes for metabolic studies. These multi-labeled compounds can be used in advanced mass spectrometry experiments to simultaneously track different parts of the sterol molecule, offering a more comprehensive picture of its metabolic transformations.
A summary of current and potential future synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Future Potential |
| Catalytic Deuteration | Hydrogenation of a precursor using deuterium gas (D₂) in the presence of a catalyst like palladium or platinum. vulcanchem.com | Development of more selective and efficient catalysts for targeted deuteration. |
| Acid-Catalyzed Exchange | Treatment with a deuterated acid to facilitate hydrogen-deuterium exchange. vulcanchem.com | Improved control over the specificity of the exchange reaction. |
| Enzymatic Methods | Use of microbial or isolated enzymes for the reduction of deuterated substrates. vulcanchem.com | Overcoming scalability challenges to make this a more common and viable method. |
| Multi-step Regioselective Synthesis | Involves a series of chemical reactions to introduce deuterium at specific, pre-determined positions. mpi-cbg.de | Application to a wider range of sterol backbones and side-chains. |
Advancements in High-Throughput Quantitative Bioanalytical Methods
The accurate quantification of 5α-Cholestan-3α-ol-d5 and its non-deuterated counterpart in biological samples is essential for its application as an internal standard and metabolic tracer. vulcanchem.com Recent and future advancements in bioanalytical methods are focused on increasing throughput, sensitivity, and specificity. nih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative sterol analysis. nih.govresearchgate.net Future improvements in this area are expected to come from several key developments:
Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC systems with sub-2 micrometer particle columns offers significant improvements in separation speed and resolution compared to conventional HPLC. nih.govresearchgate.net This allows for faster analysis times, enabling higher throughput in large-scale studies.
Advanced Mass Spectrometry Techniques: The development of more sensitive and selective mass spectrometers, such as those with improved ionization sources and mass analyzers, will allow for the detection of even lower concentrations of deuterated sterols. This is particularly important for studies where the administered dose of the labeled compound is very low.
Automated Sample Preparation: The use of 96-well plate formats and robotic liquid handling systems for sample preparation significantly reduces manual labor and increases the number of samples that can be processed. nih.gov On-line solid-phase extraction (SPE) is another technique that is gaining popularity for its ability to automate and streamline the sample clean-up process. nih.govresearchgate.net
Novel Chromatographic Methods: Hydrophilic interaction chromatography (HILIC) is an emerging technique that provides an alternative to traditional reversed-phase chromatography for the separation of polar and non-polar compounds, which can be advantageous for certain sterol analyses. nih.govresearchgate.net
The table below highlights key advancements in high-throughput bioanalytical methods.
| Technological Advancement | Impact on Sterol Analysis | Key Benefit |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster and higher resolution separations. nih.govresearchgate.net | Increased sample throughput. |
| High-Resolution Mass Spectrometry | Enhanced sensitivity and specificity of detection. | Lower limits of detection and quantification. |
| Automated Sample Preparation (96-well plates, robotics) | Reduced manual labor and increased processing speed. nih.gov | Higher throughput and improved reproducibility. |
| On-line Solid-Phase Extraction (SPE) | Automated sample clean-up and concentration. nih.govresearchgate.net | Reduced analysis time and labor. |
| Hydrophilic Interaction Chromatography (HILIC) | Alternative selectivity for complex mixtures. nih.govresearchgate.net | Improved separation of certain sterol isomers. |
Computational Modeling and Isotope Effects in Sterol Biochemistry
Computational modeling is becoming an increasingly powerful tool for understanding the biochemical behavior of molecules like 5α-Cholestan-3α-ol-d5. By simulating the interactions of this deuterated sterol with enzymes and other biological molecules, researchers can gain insights that are difficult to obtain through experimental methods alone.
Predicting Isotope Effects: Computational methods, such as density functional theory (DFT), can be used to predict the kinetic isotope effects (KIEs) of enzymatic reactions involving deuterated sterols. researchgate.net These predictions can then be compared with experimental measurements to validate proposed reaction mechanisms. For example, a large inverse kinetic solvent isotope effect has been used as a probe for the involvement of specific reactive intermediates in cytochrome P450-catalyzed reactions. researchgate.net
Modeling Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model how 5α-Cholestan-3α-ol-d5 binds to the active site of an enzyme. These simulations can reveal key amino acid residues involved in substrate recognition and catalysis, and can help to explain the stereoselectivity of enzymatic reactions.
Understanding Membrane Interactions: The interaction of sterols with cell membranes is crucial for their biological function. Computational models can be used to simulate how the presence of deuterium atoms in 5α-Cholestan-3α-ol-d5 affects its partitioning and dynamics within a lipid bilayer. rsc.org This information is important for interpreting data from experimental techniques such as solid-state NMR. rsc.org
The integration of computational modeling with experimental studies is a key future direction that will provide a more complete understanding of the role of deuterated sterols in biological systems.
| Computational Method | Application in Sterol Biochemistry | Insight Gained |
| Density Functional Theory (DFT) | Prediction of kinetic isotope effects (KIEs). researchgate.net | Elucidation of enzymatic reaction mechanisms. |
| Molecular Docking | Modeling the binding of sterols to enzyme active sites. | Identification of key binding interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of sterols in membranes and enzyme complexes. | Understanding membrane partitioning and enzyme-substrate dynamics. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions with high accuracy by treating the active site with quantum mechanics. | Detailed understanding of the transition states of enzymatic reactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5α-Cholestan-3α-ol-d5, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic hydrogen-deuterium exchange or enzymatic methods. Isotopic purity (>98%) is achieved through iterative purification steps, such as column chromatography or recrystallization, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Reaction temperature and solvent polarity critically affect deuteration efficiency; for example, elevated temperatures may reduce selectivity due to H/D scrambling .
Q. How is 5α-Cholestan-3α-ol-d5 characterized to confirm structural integrity and isotopic enrichment?
- Methodological Answer :
- NMR : -NMR identifies residual proton signals at C-3 and C-5 positions, while -NMR quantifies deuteration efficiency .
- MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with mass shifts corresponding to five deuterium atoms .
- Chromatography : HPLC with UV/RI detectors assesses chemical purity (>99%), ensuring no unlabeled contaminants .
Q. What safety protocols are recommended for handling 5α-Cholestan-3α-ol-d5 in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can isotopic dilution mass spectrometry (IDMS) be optimized using 5α-Cholestan-3α-ol-d5 as an internal standard in lipid quantification studies?
- Methodological Answer :
- Calibration : Prepare a calibration curve with varying ratios of deuterated/non-deuterated analytes to account for matrix effects .
- Ion Suppression : Adjust electrospray ionization (ESI) parameters (e.g., desolvation temperature) to mitigate lipid-induced signal suppression .
- Validation : Cross-validate with -labeled standards to confirm accuracy in complex biological matrices .
Q. What experimental strategies resolve discrepancies in reported metabolic half-lives of 5α-Cholestan-3α-ol-d5 across different biological models?
- Methodological Answer :
- Model Comparison : Conduct parallel studies in cell lines (e.g., HepG2), rodent models, and human liver microsomes to identify species-specific enzyme kinetics .
- Tracer Studies : Use -dual labeling to distinguish between oxidation and conjugation pathways contributing to metabolic variability .
- Data Normalization : Apply allometric scaling to adjust for differences in organ size and metabolic rates .
Q. How does the deuteration position in 5α-Cholestan-3α-ol-d5 affect its behavior in membrane dynamics studies using neutron scattering?
- Methodological Answer :
- Deuteration Impact : Deuteration at C-5 alters lipid packing density, measurable via small-angle neutron scattering (SANS) contrast matching .
- Control Experiments : Compare with non-deuterated analogs to isolate isotopic effects on bilayer thickness and phase transitions .
- Computational Modeling : Pair experimental data with molecular dynamics (MD) simulations to predict deuterium-induced changes in membrane curvature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
